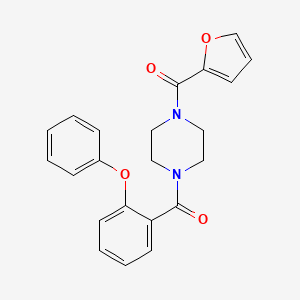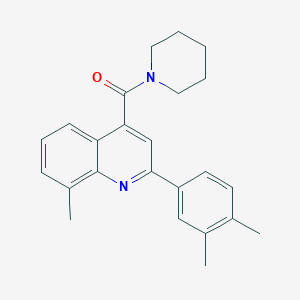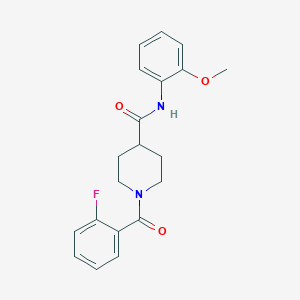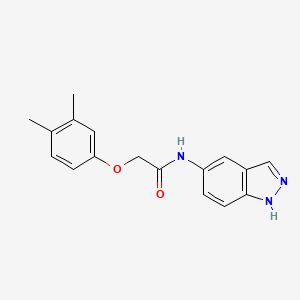
4-(4-bromobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one
Übersicht
Beschreibung
4-(4-bromobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In
Wirkmechanismus
The mechanism of action of 4-(4-bromobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and proteins such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and topoisomerase II. It has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(4-bromobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one have been extensively studied. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines such as breast, lung, and colon cancer. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(4-bromobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is its high yield and ease of synthesis. This makes it an attractive compound for large-scale production. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-bromobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one. One direction is to further investigate its anti-cancer properties and explore its potential as a chemotherapeutic agent. Another direction is to study its potential as a fluorescent probe for imaging applications. Additionally, its use as a building block for the synthesis of novel materials and polymers can also be explored. Finally, further studies are needed to fully understand its mechanism of action and optimize its efficacy for various applications.
In conclusion, 4-(4-bromobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is a versatile compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and optimize its efficacy for various applications.
Wissenschaftliche Forschungsanwendungen
4-(4-bromobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In material science, it has been used as a building block for the synthesis of fluorescent dyes, liquid crystals, and polymers. In organic synthesis, it has been used as a key intermediate for the synthesis of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
(4E)-4-[(4-bromophenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO2/c19-15-9-6-14(7-10-15)12-16-18(21)22-17(20-16)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+,16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTBQSYNOUZABD-USFYMYEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4664196.png)

![N-(2,3-dichlorophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4664205.png)
![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4664206.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4664219.png)

![methyl 3-({[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4664227.png)
![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4664235.png)
![1-benzyl-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4664237.png)
![4-chloro-3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4664246.png)
amino]benzamide](/img/structure/B4664253.png)

![methyl {3-[(3,4-dimethylbenzoyl)amino]phenoxy}acetate](/img/structure/B4664262.png)
